molecular formula C7H7N3 B1646735 3-Methylimidazo[1,2-b]pyridazine

3-Methylimidazo[1,2-b]pyridazine

Cat. No.: B1646735
M. Wt: 133.15 g/mol
InChI Key: STUIKRPNKBQEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,2-b]pyridazine is a high-value nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and pharmaceutical research . The imidazo[1,2-b]pyridazine core is recognized for its excellent physicochemical properties, which can improve critical parameters in drug discovery such as solubility and the ability to form hydrogen bonds with biological targets . This scaffold is synthetically accessible and can be functionalized at multiple positions, making it a versatile intermediate for constructing diverse compound libraries . The primary research value of this compound and its derivatives spans a broad spectrum of therapeutic areas. It is a prominent structure in the development of anticancer agents, most notably as the core scaffold in the tyrosine kinase inhibitor ponatinib (ICIUSIG®), which is approved for the treatment of chronic myeloid leukemia . Beyond oncology, research into imidazo[1,2-b]pyridazine derivatives has shown promise in neuropathic diseases, including their use in diagnostic agents for Alzheimer's disease by targeting amyloid plaques . Additional applications include their investigation as antiparasitic, antibacterial, and antiviral agents, as well as in treatments for metabolic disorders and inflammation . The 3-methyl substituent provides a specific point for chemical modification and can be essential for optimizing the potency and selectivity of potential drug candidates, as seen in advanced research programs targeting kinases such as Haspin . As a sophisticated chemical building block, this compound is intended for use in hit-to-lead optimization and other exploratory research activities. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3/c1-6-5-8-7-3-2-4-9-10(6)7/h2-5H,1H3

InChI Key

STUIKRPNKBQEOQ-UHFFFAOYSA-N

SMILES

CC1=CN=C2N1N=CC=C2

Canonical SMILES

CC1=CN=C2N1N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methylimidazo 1,2 B Pyridazine and Its Analogs

Established Synthetic Pathways to the Imidazo[1,2-b]pyridazine (B131497) Core

The construction of the fundamental imidazo[1,2-b]pyridazine ring system is primarily achieved through cyclocondensation reactions. These methods involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core.

Cyclocondensation Reactions

Cyclocondensation reactions represent a traditional and effective approach for the synthesis of the imidazo[1,2-b]pyridazine backbone. researchgate.net This strategy typically involves the reaction of a 3-aminopyridazine (B1208633) derivative with a suitable carbonyl-containing compound.

A widely employed method for synthesizing the imidazo[1,2-b]pyridazine core is the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov This reaction proceeds under mild basic conditions, often using sodium bicarbonate. The presence of a halogen on the pyridazine ring is crucial for the successful formation of the bicyclic product in good yields. nih.gov In the absence of a halogen, the alkylation by the α-bromoketone preferentially occurs at the less nucleophilic ring nitrogen, which hinders the desired cyclization. nih.gov

This reaction is a cornerstone for creating a variety of substituted imidazo[1,2-b]pyridazines, as the halogen at the 6-position provides a handle for further functionalization through nucleophilic substitution reactions. nih.gov

A specific and relevant example of the aforementioned cyclocondensation is the reaction between 3-amino-6-chloropyridazine (B20888) and chloroacetone (B47974). This reaction directly leads to the formation of a 3-methyl-6-chloro-imidazo[1,2-b]pyridazine derivative. The starting material, 3-amino-6-chloropyridazine, can be synthesized by reacting 3,6-dichloropyridazine (B152260) with ammonia. google.comgoogle.com The subsequent condensation with chloroacetone provides a direct route to the desired 3-methylated scaffold.

Strategies for Regioselective Introduction of the 3-Methyl Moiety

The regioselective introduction of a methyl group at the 3-position of the imidazo[1,2-b]pyridazine ring system is of significant interest. While the use of chloroacetone in the cyclocondensation reaction is a direct approach, other strategies can also be employed to achieve this specific substitution pattern. Research into the regioselective synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines, highlights the importance and challenges of controlling substituent placement on fused heterocyclic rings. url.edu For imidazo[1,2-a]pyridines, cyclization of aminopyridines with chloro ketones is a known synthetic route to introduce substituents at the 3-position. nih.gov

Advanced Functionalization and Derivatization Approaches

Beyond the initial synthesis of the core structure, advanced methods are utilized to introduce further diversity and functionality to the 3-methylimidazo[1,2-b]pyridazine scaffold.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Recent developments in organometallic chemistry have provided numerous methods for the functionalization of imidazo[1,2-b]pyridazines through cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille reactions. researchgate.net For instance, a 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine (B8081816) has been successfully coupled with (2-methoxypyridin-3-yl)boronic acid in a Suzuki-Miyaura reaction to yield 6-chloro-3-(2-methoxypyridin-3-yl)-7-methylimidazo[1,2-b]pyridazine. google.com These catalytic methods offer a versatile platform for modifying the imidazo[1,2-b]pyridazine core, including at the 3-position, to generate a diverse library of compounds for various applications. researchgate.netbeilstein-journals.org

Reactant 1Reactant 2Reaction TypeProduct
3-Amino-6-halopyridazineα-BromoketoneCyclocondensationImidazo[1,2-b]pyridazine derivative
3-Amino-6-chloropyridazineChloroacetoneCyclocondensation3-Methyl-6-chloro-imidazo[1,2-b]pyridazine
3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine(2-Methoxypyridin-3-yl)boronic acidSuzuki-Miyaura Coupling6-Chloro-3-(2-methoxypyridin-3-yl)-7-methylimidazo[1,2-b]pyridazine

Nucleophilic Aromatic Substitution Reactions, particularly at C6

Nucleophilic aromatic substitution (SNA) reactions provide a direct method for the functionalization of the imidazo[1,2-b]pyridazine core, particularly at the C6 position when a suitable leaving group, such as a halogen, is present. nih.gov The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack. For instance, 6-chloro-substituted imidazo[1,2-b]pyridazines can react with various nucleophiles, such as amines and alkoxides, to yield the corresponding 6-substituted derivatives.

The synthesis of various 6-substituted-2-phenylimidazo[1,2-b]pyridazines has been achieved through the reaction of 3-amino-6-halopyridazines with an α-bromoketone, followed by nucleophilic displacement of the halogen at the C6 position. nih.gov For example, 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) can be treated with sodium methoxide (B1231860) to yield the 6-methoxy derivative.

C-H Activation and Direct Functionalization (e.g., C-Arylation, C-Benzylation, C-Alkylation)

Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for the derivatization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. researchgate.net These methods avoid the pre-functionalization of the starting materials, thus shortening synthetic sequences.

C-Arylation of the imidazo[1,2-b]pyridazine scaffold can be achieved using palladium catalysis, allowing for the direct formation of a carbon-carbon bond between a C-H bond of the heterocycle and an aryl halide. researchgate.netnih.gov The C3 position is often the most reactive site for such transformations. Well-defined N-heterocyclic carbene-palladium(II) complexes have been shown to be effective catalysts for the direct C-H arylation of related imidazoles with aryl chlorides. organic-chemistry.org

C-Alkylation and C-benzylation at the C3 position have also been reported, providing access to a range of 3-alkyl and 3-benzyl imidazo[1,2-b]pyridazine derivatives. researchgate.net Three-component aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Y(OTf)₃, have been developed for the C3-alkylation of the related imidazo[1,2-a]pyridines. mdpi.com

Nitration Reactions, particularly at position 3

Nitration is a key reaction for introducing a nitro group, which can serve as a versatile synthetic handle for further transformations. For the imidazo[1,2-b]pyridazine scaffold, nitration has been reported to occur selectively at the C3 position under specific conditions.

In one study, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) was nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. mdpi.com The reaction proceeded at room temperature to give the 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine in high yield. mdpi.com This 3-nitro derivative can then be used as a building block for the synthesis of more complex molecules. mdpi.com

Table 2: Example of Nitration on the Imidazo[1,2-b]pyridazine Scaffold

Starting MaterialReagentsTemperatureYieldReference
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃ (68%), H₂SO₄0 °C to Room Temperature98% mdpi.com

Oxidation Reactions for Sulfur-containing Derivatives

The synthesis of sulfur-containing derivatives of imidazo[1,2-b]pyridazine has been reported, for example, the preparation of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine. nih.gov The sulfur atom in such compounds can potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the molecule. While specific examples of the oxidation of sulfur-containing this compound were not found in the searched literature, the oxidation of thioethers to sulfoxides and sulfones is a common transformation in organic synthesis and can be achieved using various oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. For the related imidazo[1,2-a]pyridine (B132010) scaffold, C-3 sulfenylation has been achieved using elemental sulfur and an arylhydrazine hydrochloride in the presence of molecular iodine. rsc.org

One-Pot Multi-Component Synthetic Strategies

One-pot multi-component reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like imidazo[1,2-b]pyridazines from simple and readily available starting materials in a single operation. iaea.orgresearchgate.netias.ac.in These strategies are highly valued for their atom economy and for streamlining the synthetic process.

One such method is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isocyanide. researchgate.net This reaction has been successfully employed for the synthesis of a library of imidazo[1,2-b]pyridazines under sustainable conditions, for example, using eucalyptol (B1671775) as a green solvent. researchgate.net

Another convenient two-step, one-pot method involves the reaction of a heterocyclic amine (like 3-aminopyridazine) with N,N-dimethylformamide dimethyl acetal, followed by the addition of an active electrophile such as ethyl bromoacetate, to afford 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields. iaea.orgresearchgate.netias.ac.in

Structure Activity Relationship Sar Investigations of 3 Methylimidazo 1,2 B Pyridazine Derivatives

Impact of Substituents on Biological Target Interactions

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.gov Optimization of these substitutions can lead to significant improvements in inhibitory activity and selectivity against various biological targets. nih.gov

Positional Effects of Functional Groups on the Imidazo[1,2-b]pyridazine Core (e.g., at C2, C3, C6, C7, C8)

The substitution pattern on the imidazo[1,2-b]pyridazine ring system is a key determinant of biological activity. Research has shown that modifications at the C2, C3, and C6 positions are particularly influential.

C2 Position: The C2 position often accommodates aryl groups. For instance, a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines has demonstrated high activity against Mycobacterium tuberculosis. SAR analysis of these compounds revealed that a phenyl group with fluoro substituents at the C2 position was a key feature for potent antimycobacterial activity.

C3 Position: The C3 position is another critical site for modification. In the aforementioned antitubercular series, a methoxy (B1213986) group at C3 was found to be important for activity. In other studies, optimization of substituents at the C3 position of the imidazo[1,2-b]pyridazine scaffold led to increased IKKβ inhibitory activity. nih.gov For Tyk2 JH2 inhibitors, extensive SAR studies at the C3 position, specifically on an amide side chain, led to the identification of highly potent compounds. nih.gov

C6 Position: The C6 position is frequently substituted to modulate activity and properties. For example, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized as inhibitors of various eukaryotic kinases. nih.gov In the development of IKKβ inhibitors, optimization of the 6-position was crucial. nih.gov Furthermore, a benzyl-heteroatom moiety at the C6 position was a common feature in active antitubercular compounds. In a series of Tyk2 JH2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability. nih.gov

While the C2, C3, and C6 positions have been extensively studied, information regarding the specific positional effects of functional groups at C7 and C8 is less detailed in the provided research.

Influence of Substituent Nature on Ligand Binding Affinity and Selectivity

The chemical nature of the substituents attached to the 3-methylimidazo[1,2-b]pyridazine core plays a pivotal role in determining the ligand's binding affinity and selectivity for its biological target.

Aryl and heteroaryl groups are common substituents that significantly influence the biological activity of imidazo[1,2-b]pyridazine derivatives.

In the development of Tyk2 JH2 inhibitors, a variety of N1-heteroaryl groups on a 2-oxo-1,2-dihydropyridin-3-ylamino moiety at the C6 position were found to be suitable for activity. nih.gov Notably, a 2-pyridyl substituent in this position provided the desired Caco-2 permeability, which was attributed to its ability to form intramolecular hydrogen bonds. nih.gov

Initial studies on 6-anilino imidazopyridazine-based Tyk2 JH2 ligands showed that this aryl-amino linkage was a viable starting point, although it was later modified to improve metabolic stability. nih.gov

For dual c-Met and VEGFR2 kinase inhibitors, structure-based design led to the identification of imidazo[1,2-b]pyridazine derivatives where further optimization with pyrazolone (B3327878) and pyridone derivatives, capable of forming intramolecular hydrogen bonds, resulted in potent inhibition. nih.gov

Cyclic amine moieties like morpholine (B109124) and piperazine (B1678402) are frequently incorporated into drug candidates to improve properties such as solubility and target engagement. scispace.comresearchgate.net

Research has shown that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines can act as potent inhibitors of TAK1 at nanomolar concentrations when paired with a suitable aryl substituent at the 3-position. researchgate.net

A series of novel compounds incorporating a 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine scaffold was synthesized and evaluated for antimycobacterial activity. researchgate.net In this series, amide derivatives generally showed better antitubercular activity than the corresponding sulphonamide derivatives, a difference potentially due to more favorable hydrogen bond formation. researchgate.net

Table 1: SAR of Cyclic Amine Containing Imidazo[1,2-b]pyridazines

Scaffold Position Cyclic Amine Moiety Linker/Other Substituent Target/Activity Key Finding Citation
C6 Morpholine/Piperazine Aryl at C3 TAK1 Inhibition Potent inhibition at nanomolar concentrations. researchgate.net
C6 & C3 6-Morpholino & 3-Piperazinyl Amide/Sulphonamide at piperazine N Antimycobacterial Amide derivatives were more potent than sulphonamide derivatives. researchgate.net

The introduction of alkyl and halogenated groups can significantly modulate the potency and pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives.

In the development of Tyk2 JH2 inhibitors, substitution at the C3 amide side chain with various alkyl groups was explored. nih.gov Replacing an N-cyclopropyl group with an N-isopropyl group slightly improved binding affinity, while a cyclobutyl analog showed similar potency. nih.gov A larger 3-hydroxy-2,2-dimethylpropyl group was also well-tolerated. nih.gov

Halogenation also plays a crucial role. The introduction of an enantiomeric (1R,2S)-2-fluorocyclopropyl group at the C3 amide enhanced Tyk2 JH2 affinity by fourfold. nih.gov

Table 2: Influence of Alkyl and Halogenated Groups on Tyk2 JH2 Inhibition

Position Original Substituent New Substituent Change in Activity Citation
C3 Amide N-cyclopropyl N-isopropyl 2-3 fold improvement in binding affinity. nih.gov
C3 Amide N-cyclopropyl Cyclobutyl Approximately the same potency. nih.gov
C3 Amide N-cyclopropyl (1R,2S)-2-fluorocyclopropyl 4-fold enhancement in affinity. nih.gov

Scaffold Modification and Analog Design Strategies

The imidazo[1,2-b]pyridazine core is considered a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of new therapeutic agents. researchgate.netnih.gov Strategic modifications of this scaffold are a key aspect of drug discovery.

One major strategy involves scaffold hopping or the replacement of a part of the molecule to improve properties. For instance, in a series of Tyk2 JH2 inhibitors, a 6-anilino group was replaced by a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety. nih.gov This modification was a critical step that led to a dramatic improvement in the metabolic stability of the compounds. nih.gov

Another important strategy is the functionalization of the core scaffold using modern synthetic methods. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for introducing a wide variety of substituents at different positions of the imidazo[1,2-b]pyridazine ring. researchgate.net This allows for the systematic exploration of the chemical space around the core, facilitating the fine-tuning of biological activity and pharmacokinetic properties. researchgate.net These approaches enable the creation of extensive libraries of analogs for screening and have led to the discovery of compounds with high selectivity for their targets, such as certain kinase mutants. researchgate.net The design of tricyclic compounds based on the imidazo[1,2-b]pyridazine core is another approach that has been used to develop inhibitors for specific targets like the protein kinase HASPIN. epo.org

Isosteric Replacements within the Scaffold and its Substituents

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, is a fundamental strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound derivatives, this approach has been instrumental in elucidating the key interactions between the molecule and its biological target.

One notable example of isosteric replacement studies involves the development of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov In this research, the imidazo[1,2-b]pyridazine core was designed as an isosteric analog of IMPY, a known imaging agent for β-amyloid plaques. The replacement of a CH group in the six-membered ring of IMPY with a nitrogen atom to form the pyridazine (B1198779) ring was intended to reduce the lipophilicity of the resulting compounds. nih.gov

Further SAR studies on these derivatives explored the impact of substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine scaffold on their binding affinity (Ki) to synthetic Aβ1–40 aggregates. The findings revealed that a 2-(4'-dimethylaminophenyl) group was crucial for high binding affinity. Isosteric replacement of this phenyl ring with pyridinyl or thiophenyl rings resulted in a significant decrease in binding affinity, highlighting the importance of the specific electronic and steric features of the phenyl group for target engagement. nih.gov

Conversely, modifications at the 6-position of the scaffold were better tolerated. A comparison of various substituents at this position demonstrated that a methylthio group led to higher affinity than a methoxy group. However, the introduction of larger, more flexible groups such as ω-fluoroethyl or ω-fluoropropyl at the 6-position resulted in decreased binding affinity. nih.gov These findings underscore the subtle interplay between substituent properties and biological activity.

Table 1: Effect of Isosteric Replacements on the Binding Affinity of 2-Aryl-6-substituted-imidazo[1,2-b]pyridazines to β-Amyloid Plaques nih.gov

Compound2-Aryl Substituent6-SubstituentKi (nM)
1 4'-Dimethylaminophenyl-H45.3 ± 5.4
2 4'-Dimethylaminophenyl-OCH325.6 ± 3.1
3 4'-Dimethylaminophenyl-SCH311.0 ± 1.2
4 4'-Dimethylaminophenyl-OCH2CH2F68.7 ± 8.2
5 4'-Dimethylaminophenyl-OCH2CH2CH2F112.5 ± 13.5
6 2-Pyridinyl-I>1000
7 3-Pyridinyl-I>1000
8 4-Pyridinyl-I>1000
9 2-Thiophenyl-I>1000
10 3-Thiophenyl-I>1000

Data presented as mean ± SD from at least three independent experiments.

In a separate line of investigation, the optimization of imidazo[1,2-b]pyridazine derivatives as inhibitors of I-kappa-B kinase beta (IKKβ), a key enzyme in inflammatory pathways, also relied heavily on isosteric replacements at the 3- and 6-positions of the scaffold. nih.gov These studies demonstrated that systematic modifications at these positions could significantly enhance both the cell-free IKKβ inhibitory activity and the in-cell TNFα inhibitory activity. nih.gov

Scaffold Hopping Approaches for New Chemical Entities

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. This approach is particularly valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

An illustrative example of scaffold hopping involving the imidazo[1,2-b]pyridazine core is the development of new antikinetoplastid agents. Researchers initiated a scaffold-hopping strategy from a known 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold to explore the potential of the 3-nitroimidazo[1,2-b]pyridazine (B98374) system. mdpi.com This modification, which involves the isosteric replacement of a carbon atom at position 5 of the parent scaffold with a nitrogen atom, led to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. This new compound exhibited potent in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with an EC50 value of 0.38 µM. mdpi.com However, the compound's poor solubility limited its broader activity against other Leishmania species. mdpi.com

Another study employed a "scaffold-switching" approach to identify new antituberculosis agents, exploring a range of 5,6-fused bicyclic heteroaromatic systems, including a 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide. nih.gov This investigation compared the antitubercular activity of the new scaffolds against that of previously reported potent imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives. While the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine analogs demonstrated the most potent activity against Mycobacterium tuberculosis (MICs of 0.1 µM and 1.3 µM, respectively), the imidazo[1,2-b]pyridazine derivative was found to be inactive. nih.gov This highlights that even subtle changes in the core scaffold can have a dramatic impact on biological activity and underscores the empirical nature of scaffold hopping.

Table 2: Comparative Antitubercular Activity of Different Heterocyclic Scaffolds nih.gov

CompoundScaffoldRMIC (µM) vs. M. tuberculosis H37Rv
1 Imidazo[1,2-a]pyridine-CH30.1
2 Imidazo[1,2-a]pyrimidine-CH31.3
3 Imidazo[1,2-b]pyridazine -CH3 >128
4 1H-Indole-CH3>128
5 1H-Indazole-H>128
6 nih.govnih.govmdpi.comTriazolo[4,3-a]pyridine-H>128
7 nih.govnih.govmdpi.comTriazolo[1,5-a]pyrimidine-CH3>128

The concept of scaffold hopping has also been successfully applied in the discovery of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor, where imidazo[1,2-a]pyridines were identified by their shape and electrostatic similarity to a known pyridone scaffold. nih.gov While this example does not directly involve the this compound core, it demonstrates the broader principle of using computational tools to guide the scaffold hopping process, a strategy that can undoubtedly be applied to the development of novel this compound-based therapeutics.

Elucidation of Biological Target Interactions and Mechanisms

Research on Kinase Inhibition by Imidazo[1,2-b]pyridazine (B131497) Derivatives

Derivatives of the imidazo[1,2-b]pyridazine core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.

Researchers have successfully developed imidazo[1,2-b]pyridazine-based inhibitors for a multitude of specific kinases.

Transforming Growth Factor-β Activated Kinase 1 (TAK1): Recent studies have identified TAK1 as being overexpressed and upregulated in multiple myeloma. mdpi.comwikipedia.orggoogle.com In response, 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl group at the 3-position have been discovered to inhibit TAK1 at nanomolar concentrations. mdpi.comwikipedia.org For instance, the lead compound, designated as 26 , demonstrated an IC₅₀ of 55 nM for TAK1 inhibition, which is more potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ of 187 nM) under similar conditions. mdpi.comwikipedia.orggoogle.com These compounds effectively inhibit the growth of multiple myeloma cell lines. mdpi.comwikipedia.orggoogle.com The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, with substitutions at various positions determining potency and selectivity. wikipedia.org

Haspin: Haspin is a mitotic protein kinase that plays a key role in proper cell division, making it an attractive cancer therapy target. rsc.orgnih.gov A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Haspin inhibitors, with the best compounds showing IC₅₀ values between 6 and 100 nM in vitro. rsc.orgresearchgate.net Research has established that having a heteroatom attached to the C-6 position of the imidazo[1,2-b]pyridazine core and an indazole component at the C-3 position are crucial for maintaining potent inhibitory activity. rsc.org

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Selective inhibitors of DYRK1A are of interest for treating neurological disorders, cancer, and Type 2 diabetes. nih.govnih.govnih.govnih.gov Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent and selective cellular inhibitor of DYRK1A. nih.govnih.govnih.govnih.gov Further work led to compound 29 , which showed improved selectivity over closely related CLK kinases. nih.govnih.govnih.govnih.gov Studies have also identified 3,6-disubstituted imidazo[1,2-b]pyridazines that are selective for DYRKs and CLKs, with one compound showing an IC₅₀ of 50 nM for DYRK1A.

PIM-1 Kinase: PIM kinases are oncogenic serine/threonine kinases implicated in hematopoietic malignancies. A family of imidazo[1,2-b]pyridazines was identified that specifically inhibits PIM kinases with low nanomolar potency. One such compound, K00135 , was shown to impair the survival of leukemia cells. Another series of imidazopyridazine-based inhibitors yielded compound 22m , a subnanomolar inhibitor of PIM-1 and PIM-2 isoforms with IC₅₀ values of 0.024 nM and 0.095 nM, respectively.

Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase: The T315I gatekeeper mutation in BCR-ABL confers resistance to many current therapies for chronic myeloid leukemia (CML). Structure-guided design has produced a novel series of imidazo[1,2-b]pyridazine-based compounds that are potent pan-inhibitors of BCR-ABL, including the T315I mutant. A key feature of these inhibitors is a carbon-carbon triple bond linker that avoids steric clash with the bulky isoleucine side chain of the mutant kinase. The developed compound AP24534 (Ponatinib) inhibits both native and T315I mutant BCR-ABL with low nanomolar IC₅₀ values. Other research has produced compound 16a , which strongly suppresses BCR-ABL kinase with an IC₅₀ of 8.5 nM.

Tyrosine Kinase 2 (TYK2): As a member of the Janus kinase (JAK) family, TYK2 mediates signaling for pro-inflammatory cytokines. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors that bind to the pseudokinase (JH2) domain of TYK2. This allosteric inhibition suppresses the activation of the catalytic (JH1) domain. Structure-activity relationship studies led to inhibitor 6 , which exhibited a Kᵢ of 0.086 nM and was effective in animal models of inflammatory disease.

Kinase TargetLead Compound/SeriesKey Research Finding (IC₅₀/Kᵢ)Associated Disease AreaCitations
TAK1Compound 26IC₅₀ = 55 nMMultiple Myeloma mdpi.comwikipedia.orggoogle.com
HaspinDisubstituted imidazo[1,2-b]pyridazinesIC₅₀ = 6 - 100 nMCancer rsc.orgresearchgate.net
DYRK1ACompound 17Potent and selective cellular inhibitorNeurological Disorders, Cancer, Diabetes nih.govnih.govnih.gov
PIM-1Compound 22mIC₅₀ = 0.024 nMLeukemia
BCR-ABL (T315I)AP24534 (Ponatinib)Inhibits T315I mutant with low nM IC₅₀Chronic Myeloid Leukemia
TYK2 (JH2 Domain)Compound 6Kᵢ = 0.086 nMInflammatory Diseases

Understanding how these inhibitors interact with their target kinases at a molecular level is crucial for rational drug design. X-ray crystallography has been an indispensable tool in this endeavor.

DYRK1A: The binding mode of the potent inhibitor compound 17 within the DYRK1A active site was elucidated using X-ray crystallography. nih.govnih.govnih.govnih.gov This structural information was then used to rationally design compound 29 , which featured improved kinase selectivity. nih.govnih.govnih.govnih.gov

Haspin: The optimization of lead structures into potent Haspin inhibitors was guided by a combination of crystal structures and docking models. rsc.orgresearchgate.net This structural biology approach allowed for rapid optimization of the imidazopyridazine series. rsc.orgresearchgate.net

PIM-1: A high-resolution crystal structure of a PIM-1 inhibitor complex revealed a surprising binding mode. The imidazo[1,2-b]pyridazine compound did not interact with the kinase hinge region, which is common for many kinase inhibitors. Instead, it was found to interact with the N-terminal lobe's αC helix.

TAK1: Docking studies of an imidazo[1,2-b]pyridazine derivative in the ATP-binding site of TAK1 showed that the oxygen in the cis-dimethylmorpholine substituent interacts with the conserved lysine (B10760008) residue Lys-63. wikipedia.org Additionally, a hydrogen bond was identified between the Ala-107 residue and the H2 proton of the imidazo[1,2-b]pyridazine core. wikipedia.org

TYK2: X-ray co-crystal structures of imidazo[1,2-b]pyridazine ligands bound to the TYK2 pseudokinase (JH2) domain have been instrumental. These structures helped identify key interactions and guided the modification of substituents on the scaffold to improve potency and selectivity, including selectivity against off-targets like PDE4.

Beyond simply identifying inhibitors, research has delved into the mechanisms by which these compounds exert their effects.

Allosteric Inhibition of TYK2: A significant finding is that imidazo[1,2-b]pyridazine derivatives can act as allosteric inhibitors of TYK2. They bind to the pseudokinase (JH2) domain, which is catalytically inactive, rather than the active kinase (JH1) domain. This binding event suppresses the cytokine-mediated activation of the JH1 domain, providing a selective mechanism of action that distinguishes these compounds from traditional ATP-competitive inhibitors targeting the active site.

Non-ATP Mimetic Inhibition of PIM-1: Structural and computational analyses have shown that imidazo[1,2-b]pyridazine inhibitors of PIM-1 are ATP competitive but not ATP mimetic. Their unique binding mode, which involves the αC helix instead of the hinge region, explains their enhanced selectivity compared to conventional type I kinase inhibitors. Computational studies using molecular dynamics simulations have accurately predicted the relative binding free energies of these inhibitors and highlighted the importance of interactions outside the hinge region.

Investigations into Other Biological Targets and Interactions

The versatility of the imidazo[1,2-b]pyridazine scaffold extends beyond kinase inhibition to other important biological targets.

β-Amyloid Plaques: In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid (Aβ) plaques. These compounds were designed as isosteric analogues of IMPY, a known Aβ imaging agent. The binding affinities of these derivatives for synthetic Aβ₁₋₄₀ aggregates were found to range from 11.0 nM to over 1000 nM. One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4 ), demonstrated a high binding affinity with a Kᵢ value of 11.0 nM, suggesting its potential for development as a positron emission tomography (PET) radiotracer.

CompoundTargetBinding Affinity (Kᵢ)Potential ApplicationCitations
Compound 4β-Amyloid Plaques11.0 nMPET Imaging Agent for Alzheimer's Disease

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating infectious diseases.

Kinetoplastid Parasites: Research has investigated 3,6-disubstituted imidazo[1,2-b]pyridazines as inhibitors of parasitic kinases. These compounds were tested against Leishmania amazonensis, and several showed anti-leishmanial activity at a concentration of 10 μM. The study also showed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). There is no specific research available linking imidazo[1,2-b]pyridazine derivatives directly to Trypanosoma brucei brucei.

Mycobacterium tuberculosis: Several studies have reported the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives as anti-tubercular agents. In one study, a series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were screened against Mycobacterium tuberculosis H37Rv. Compounds 9 and 12 from this series displayed moderate anti-tubercular activity at a concentration of 25 µg/mL. Another study synthesized a scaffold combining imidazo[1,2-b]pyridazine with piperazine and morpholine moieties. From this series, compounds 8h and 8j exhibited potent in vitro activity against M. tuberculosis H37Rv strains at a concentration of 1.6 µg/mL.

Target OrganismCompound SeriesKey Finding (Activity)Citations
Leishmania amazonensis3,6-disubstituted imidazo[1,2-b]pyridazinesAnti-leishmanial activity at 10 μM
Mycobacterium tuberculosis H37RvPhenoxy-substituted amide derivativesModerate activity at 25 µg/mL
Mycobacterium tuberculosis H37RvPiperazine/morpholine derivatives (8h, 8j)Potent activity at 1.6 µg/mL

Modulation of Other Enzyme Activities (e.g., PDE 10A, TNF-α production)

The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory activity against various enzymes implicated in a range of diseases. Notably, derivatives of this heterocyclic system have been investigated for their potential to modulate the activity of phosphodiesterase 10A (PDE10A) and the production of tumor necrosis factor-alpha (TNF-α), highlighting the broad therapeutic potential of this chemical class.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A is an enzyme that plays a critical role in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and emotion. researchgate.netnih.gov The modulation of cAMP and cGMP signaling pathways through the inhibition of PDE10A has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia. researchgate.netnih.govgoogle.com

Researchers have explored the potential of imidazo[1,2-b]pyridazine derivatives as inhibitors of PDE10A. A series of novel imidazo[1,2-b]pyridazin-3-yl acetamide (B32628) derivatives were synthesized and evaluated for their PDE10A inhibitory activity. researchgate.net These efforts underscore the potential of the imidazo[1,2-b]pyridazine core in the design of potent and selective PDE10A inhibitors. While specific IC50 values for 3-Methylimidazo[1,2-b]pyridazine are not detailed in the provided search results, the broader class of imidazo[1,2-b]pyridazine derivatives has shown promise.

For instance, a patent application describes novel imidazo[1,2-b]pyridazine derivatives as potent PDE10 inhibitors. google.com Furthermore, a related but distinct scaffold, imidazo[4,5-b]pyridine, has been investigated, leading to the discovery of inhibitors with PDE10A IC50 values in the nanomolar range. nih.gov One such compound from this related class, compound 7 , exhibited a PDE10A IC50 of 6.7 nM. nih.gov

Compound ClassTargetReported ActivityReference
Imidazo[1,2-b]pyridazine derivativesPDE10ADescribed as potent inhibitors google.com
Imidazo[1,2-b]pyridazin-3-yl acetamide derivativesPDE10ASynthesized and evaluated as inhibitors researchgate.net
Imidazo[4,5-b]pyridine derivative (compound 7)PDE10AIC50 = 6.7 nM nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the immune system. researchgate.net Overproduction of TNF-α is associated with a variety of inflammatory diseases. The inhibition of TNF-α production represents a key therapeutic target for managing these conditions.

Research has been conducted into 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides as inhibitors of TNF-α production, indicating that the imidazo[1,2-b]pyridazine scaffold is being explored for its anti-inflammatory potential. researchgate.net While the specific results of this study are not publicly detailed, it points to the active investigation of this compound class for modulating TNF-α.

In a study focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, derivatives were evaluated for their ability to inhibit inducible TNF-α promoter activity in T cells. nih.gov The most potent compound in that series, a methyl ester derivative (3b ), inhibited TNF-α driven reporter gene expression in Jurkat T cells with an IC50 value of 3.6 µM and inhibited inducible TNF-α production in U937 myelomonocytic cells with an IC50 of 4.6 µM. nih.gov While belonging to a different, albeit related, heterocyclic system, these findings suggest the potential for imidazo-fused pyridazine (B1198779) and pyridine (B92270) cores to function as inhibitors of TNF-α production.

Compound ClassTarget/AssayCell LineReported Activity (IC50)Reference
6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamidesTNF-α productionNot specifiedInvestigated as inhibitors researchgate.net
Imidazo[1,2-a]pyridine derivative (3b)TNF-α driven reporter gene expressionJurkat T cells3.6 µM nih.gov
Inducible TNF-α productionU937 cells4.6 µM nih.gov

Computational and Theoretical Chemistry Studies of 3 Methylimidazo 1,2 B Pyridazine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 3-methylimidazo[1,2-b]pyridazine, might interact with a biological target, typically a protein.

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to bind to the hinge region of various kinases. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of derivatives of this scaffold with numerous protein targets.

Key Interactions and Binding Modes:

Kinase Inhibition: Docking studies on various kinases reveal that the imidazo[1,2-b]pyridazine core consistently forms hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govacs.orgdundee.ac.uk For instance, in studies with Transforming Growth Factor-β Activated Kinase 1 (TAK1), the imidazo[1,2-b]pyridazine moiety forms hydrogen bonds with conserved residues like Lys-63 and Ala-107. nih.gov Similarly, with Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a hydrogen bond is formed between the imidazo (B10784944) nitrogen and the hinge residue Leu241. dundee.ac.uk

ROR1 Pseudokinase: The well-known kinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine core, has been shown through docking and crystallography to bind to the ROR1 pseudokinase domain. The imidazo[1,2-b]pyridazine part of the molecule establishes hydrogen bonding interactions with ILE555 in the hinge region and π-π stacking interactions with the gatekeeper residue PHE552. acs.org

Other Targets: Derivatives have also been docked against targets like I-kappa B kinase beta (IKKβ), where a proposed interaction model was constructed to explain the structure-activity relationship (SAR). nih.gov In studies targeting β-amyloid plaques, docking helped to understand the binding of these compounds, which is relevant for developing imaging agents for Alzheimer's disease. nih.gov

The 3-methyl group on the imidazo[1,2-b]pyridazine core can influence these interactions. Depending on the target's binding pocket, the methyl group can provide beneficial hydrophobic interactions or cause steric hindrance. For example, in the development of TAK1 inhibitors, substitutions at the C3 position with larger aryl groups were found to be critical for modulating steric and electronic properties to enhance interaction with the target protein. nih.gov

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-b]pyridazine Derivatives

Target ProteinPDB CodeKey Interacting ResiduesInteraction TypeReference
TAK15V5NLys-63, Ala-107Hydrogen Bond nih.gov
ROR1 Pseudokinase6TU9ILE555, PHE552, GLU523, ASP633Hydrogen Bond, π-π Stacking acs.org
DYRK1A6S11Leu241, Glu239, Lys188Hydrogen Bond, Non-classical H-bond dundee.ac.uk
IKKβNot SpecifiedNot SpecifiedModel Constructed nih.gov
mTORNot SpecifiedNot SpecifiedDocking performed nih.gov

Molecular Dynamics Simulations for Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. openpharmaceuticalsciencesjournal.com MD simulations are used to assess the stability of the docked complex and to calculate the binding free energy, providing a more accurate prediction of binding affinity.

For scaffolds related to imidazo[1,2-b]pyridazine, MD simulations have been crucial for validating docking poses and understanding the stability of the ligand-protein complex over time. openpharmaceuticalsciencesjournal.comresearchgate.net The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will show an acceptable RMSD value, typically below 3 Å. openpharmaceuticalsciencesjournal.com

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is frequently coupled with MD simulations to calculate the binding free energy (ΔG_bind). frontiersin.orgnih.gov This calculation helps in ranking potential inhibitors and understanding the energetic contributions to binding. The binding free energy is composed of several terms, including van der Waals forces, electrostatic interactions, and solvation energies. frontiersin.orgnih.gov Studies on similar heterocyclic inhibitors have shown that van der Waals and electrostatic energies are often the major contributors to the binding affinity. nih.gov

For instance, in a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 1.2 ns MD simulation was performed to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.com In another study on Akt1 inhibitors, MD simulations were used to evaluate complex stability, and the results were congruent with the initial molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogues.

For imidazo[1,2-b]pyridazine and related scaffolds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.gov These methods generate 3D models that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence the biological activity.

The process of building a QSAR model involves:

Dataset Selection: A series of compounds with known biological activities is chosen. researchgate.net

Molecular Alignment: The compounds are aligned based on a common substructure or a pharmacophore model. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: Molecular descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA) are calculated for each compound. researchgate.net

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to create a correlation between the descriptors and the biological activity. openpharmaceuticalsciencesjournal.com

Validation: The model's predictive power is assessed using statistical parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov

A study on imidazopyridine analogues as Akt1 inhibitors resulted in a CoMFA model with a Q² of 0.612 and an R² of 0.992, and a CoMSIA model with a Q² of 0.595 and an R² of 0.991, indicating robust and predictive models. nih.gov Similarly, a 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamides yielded an R² of 0.9181 and a predictive Q² of 0.6745 for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net The contour maps generated from these models provide crucial insights for designing new derivatives with enhanced activity. nih.gov

Electronic Structure Calculations (e.g., DFT, TD-DFT) for Molecular Properties and Interactions

Electronic structure calculations, particularly Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. These calculations provide information on molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For heterocyclic systems similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been performed to understand their structure and reactivity. nih.govuomphysics.net

Key molecular properties derived from DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for determining a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. uomphysics.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. uomphysics.net

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules, which is valuable for understanding their photophysical properties. While specific TD-DFT studies on this compound were not prominently found, this method is standard for characterizing the electronic transitions in such aromatic heterocyclic compounds.

Table 2: Quantum Chemical Parameters Calculated via DFT for Related Heterocyclic Compounds

ParameterDefinitionSignificanceReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability uomphysics.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability uomphysics.net
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability uomphysics.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration uomphysics.net
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power to attract electrons uomphysics.net

In Silico Drug Design and Lead Optimization Strategies

In silico methods are integral to modern drug design, enabling the rapid and cost-effective optimization of lead compounds. The imidazo[1,2-b]pyridazine scaffold has been the subject of extensive lead optimization efforts, guided by computational insights. nih.govnih.govnih.gov

Strategies for lead optimization involving the this compound core include:

Structure-Based Drug Design (SBDD): Using the 3D structure of the target protein (from X-ray crystallography or homology modeling), new derivatives are designed to maximize favorable interactions and minimize unfavorable ones. acs.org Docking studies guide the placement of substituents on the imidazo[1,2-b]pyridazine ring to enhance binding affinity and selectivity. nih.govdundee.ac.uk For example, the discovery of potent and selective Bruton's tyrosine kinase (BTK) inhibitors involved optimizing substituents on the imidazo[1,2-b]pyridazine scaffold to achieve high potency (IC₅₀ of 1.3 nM). nih.gov

Fragment-Based Drug Design (FBDD): This approach starts with small fragments that bind weakly to the target. These fragments are then grown or linked together to produce a high-affinity lead. The optimization of an imidazo[1,2-b]pyridazine fragment led to a potent and selective DYRK1A inhibitor. dundee.ac.uk

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing the core scaffold or peripheral groups with bioisosteres to improve properties like potency, selectivity, or pharmacokinetics. For instance, replacing an imidazopyridine core with a thiazole (B1198619) improved ligand efficiency in one study. nih.gov In the development of TAK1 inhibitors, substituting the C6 position of the imidazo[1,2-b]pyridazine with a morpholine (B109124) moiety improved kinase inhibition. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps to identify and eliminate candidates with poor drug-like properties early in the discovery process, reducing attrition rates in later stages. nih.govnih.gov

The successful development of compounds like Ponatinib and the clinical candidate TM471-1 underscores the power of combining traditional medicinal chemistry with in silico design strategies for the imidazo[1,2-b]pyridazine scaffold. nih.govresearchgate.net

Advancements in Research Methodologies for 3 Methylimidazo 1,2 B Pyridazine

High-Throughput Screening in Compound Library Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large, diverse chemical libraries for biological activity. nih.gov This automated process tests thousands to tens of thousands of compounds to identify "hits"—molecules that interact with a specific biological target. thermofisher.com For the imidazo[1,2-b]pyridazine (B131497) scaffold, HTS is instrumental in evaluating libraries of its derivatives to uncover potential therapeutic agents.

The success of an HTS campaign relies heavily on the quality and diversity of the compound library. nih.gov Libraries are often composed of molecules with drug-like properties, conforming to guidelines such as Lipinski's Rule of 5, and are designed to exclude reactive or unstable structures that could lead to false positives. thermofisher.comthermofisher.com The Maybridge Screening Collection, for instance, contains over 50,000 structurally diverse organic compounds developed through extensive experience in heterocyclic chemistry. thermofisher.com

In practice, a library containing derivatives of the imidazo[1,2-b]pyridazine core would be screened against a specific biological target, such as a kinase or a receptor. For example, a collaborative virtual screening project was successfully used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, demonstrating the power of screening to validate and explore related heterocyclic scaffolds. nih.govresearchgate.netscispace.com Such efforts identify initial hits that can then be chemically modified to improve potency and selectivity, leading to the development of new drug candidates. thermofisher.com

Table 1: Types of Small Molecule Libraries in Drug Discovery

Library Type Description Common Application
Diversity Collections Comprise a wide range of structurally diverse compounds, aiming to cover a broad chemical space. thermofisher.comupenn.edu Initial screening campaigns to identify novel scaffolds.
Known Bioactives Contain FDA-approved drugs and compounds with well-characterized pharmacological activity. upenn.edu Target validation, finding new uses for existing drugs (repurposing).
Focused Libraries Designed with compounds that share a common pharmacophore or are predicted to bind to a specific target class (e.g., kinases, GPCRs). thermofisher.com Lead optimization, screening against specific protein families.

| Natural Products | Consist of purified compounds isolated from natural sources like plants, fungi, and bacteria. upenn.edu | Discovery of novel chemical structures and mechanisms of action. |

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

The unambiguous determination of a molecule's structure is fundamental to chemical research. For derivatives of 3-methylimidazo[1,2-b]pyridazine, a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), is essential for structural elucidation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR identifies the chemical environment and connectivity of hydrogen atoms. For example, in the characterization of a 3-methylimidazo[1,2-b]pyridazin-6-yl derivative, the signals for the pyridazine (B1198779) and pyrazole (B372694) rings were clearly assigned in the ¹H NMR spectrum. google.com

¹³C NMR provides information on the carbon skeleton. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, confirming the final structure of complex derivatives. flinders.edu.au

High-Resolution Mass Spectrometry (HRMS) complements NMR by providing an extremely accurate mass measurement of the parent ion, which is used to determine the elemental formula of the compound. flinders.edu.au This is crucial for confirming that the synthesized molecule has the correct atomic composition. Together, these techniques provide definitive proof of the structure of newly synthesized this compound analogues.

Table 2: Spectroscopic Techniques for Structural Elucidation

Technique Information Provided
¹H NMR Number of unique protons, their chemical environment, and neighboring protons. google.comrsc.org
¹³C NMR Number of unique carbons and their chemical environment. rsc.org
2D NMR (COSY, HMQC, HMBC) Connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), confirming the molecular skeleton. flinders.edu.au

| HRMS | High-precision mass-to-charge ratio, used to determine the exact elemental formula. flinders.edu.au |

Chromatographic Purification and Analysis Techniques (e.g., column chromatography, flash chromatography)

After a chemical synthesis, the desired product is typically present in a mixture containing unreacted starting materials, reagents, and by-products. Chromatographic techniques are indispensable for isolating and purifying the target compound, such as this compound derivatives.

Column chromatography is a standard method used for purification. The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. phenomenex.com

Flash chromatography is an advancement over traditional gravity-fed column chromatography, first introduced in 1978. phenomenex.com It operates under the same principles but utilizes positive pressure (from compressed air or nitrogen) to push the mobile phase through the column more quickly. This significantly reduces purification time, allowing for rapid separation of compounds. phenomenex.com The purification of imidazo[1,2-b]pyridazine derivatives is frequently accomplished using flash column chromatography with a silica gel stationary phase and a solvent system such as petroleum ether and ethyl acetate. rsc.org For higher purity requirements or more difficult separations, preparative high-performance liquid chromatography (Prep HPLC) may be employed. google.com

Table 3: Comparison of Chromatographic Purification Techniques

Feature Column Chromatography Flash Chromatography
Driving Force Gravity Positive Pressure (Air/Nitrogen) phenomenex.com
Speed Slow (hours) Fast (minutes) phenomenex.com
Stationary Phase Typically silica gel rsc.org Typically silica gel rsc.org

| Application | Routine purification in synthetic chemistry. | Rapid purification, widely used in drug discovery and organic synthesis. phenomenex.com |

Use of Alternative Energy Sources in Synthesis (e.g., Microwave Irradiation)

The search for more efficient, rapid, and environmentally friendly synthetic methods has led to the adoption of alternative energy sources, with microwave irradiation being a prominent example. Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and improve selectivity. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives under microwave irradiation at 150 °C was completed in just 10 minutes. nih.gov In another study, the synthesis of substituted imidazo[1,2-a]pyridines was achieved in a remarkable 60-second reaction time with excellent yields. sci-hub.se One-pot, multi-component reactions that are often slow and low-yielding under conventional heating can be significantly improved. A three-component reaction to produce 2-phenylH-imidazo[1,2-α]pyridines was carried out under microwave irradiation in solvent-free conditions, yielding the product in minutes. researchgate.net These examples highlight the transformative impact of microwave technology on the synthesis of heterocyclic compounds, enabling the rapid generation of libraries of molecules like this compound for further study.

Table 4: Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Method Reaction Time Yield Reference
Conventional Heating Hours Moderate sci-hub.se (Implied)

| Microwave Irradiation | 1-15 minutes | 24% to 99% | nih.govresearchgate.netsci-hub.se |

Future Perspectives and Emerging Avenues in 3 Methylimidazo 1,2 B Pyridazine Research

Development of Novel Derivatization Strategies for Enhanced Selectivity and Binding

The development of new methods to modify the 3-methylimidazo[1,2-b]pyridazine core is crucial for improving the selectivity and binding affinity of resulting compounds. Current research has demonstrated that modifications to the imidazo[1,2-b]pyridazine (B131497) scaffold can lead to potent and selective inhibitors of various kinases. nih.gov

One promising approach involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce a wide range of substituents onto the heterocyclic core. researchgate.net These methods have been successfully employed to synthesize libraries of imidazo[1,2-b]pyridazine derivatives for screening against various biological targets. researchgate.net For instance, a recent study described the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives using a palladium-catalyzed C-H activation strategy, starting from 6-fluoroimidazo[1,2-b]pyridazine. google.com

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient way to create diverse libraries of imidazo[1,2-b]pyridazine derivatives. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, facilitating the exploration of a broader chemical space. researchgate.net A recent study utilized this method to synthesize a library of 32 compounds with potential activity on the central nervous system. researchgate.net

Future derivatization strategies could focus on creating macrocyclic derivatives of this compound. Macrocyclization has been shown to be an effective strategy for developing highly potent and selective kinase inhibitors. For example, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been discovered as potent anaplastic lymphoma kinase (ALK) inhibitors capable of overcoming drug resistance. nih.gov

The table below summarizes some derivatization strategies and their potential for enhancing the properties of this compound.

Derivatization StrategyKey AdvantagesExample Application
Metal-Catalyzed Cross-Coupling High efficiency and functional group tolerance.Synthesis of diverse libraries for kinase inhibitor screening. researchgate.net
Multicomponent Reactions (e.g., GBB) Rapid assembly of complex molecules, broad chemical space exploration.Creation of compound libraries for central nervous system targets. researchgate.net
Macrocyclization Enhanced potency and selectivity, ability to overcome drug resistance.Development of novel ALK inhibitors. nih.gov
C-H Activation Direct functionalization of the heterocyclic core.Synthesis of 3,6-disubstituted derivatives. google.com

Exploration of Underexplored Biological Pathways and Targets

While much of the research on imidazo[1,2-b]pyridazines has focused on their role as kinase inhibitors in cancer, there is significant potential for these compounds to modulate other biological pathways and targets. nih.govresearchgate.net The versatile structure of this scaffold allows for extensive modifications, making it a promising starting point for developing drugs for a wide range of diseases. researchgate.net

Recent studies have begun to explore the activity of imidazo[1,2-b]pyridazine derivatives against various other targets, including:

Parasitic Diseases: Imidazo[1,2-b]pyridazine derivatives have shown promise as antiparasitic agents, particularly against Toxoplasma gondii and the causative agent of visceral leishmaniasis. researchgate.netnih.gov

Neurological Disorders: Some derivatives have been found to interact with central and peripheral-type benzodiazepine (B76468) receptors, suggesting potential applications in treating neurological conditions. anu.edu.au

Inflammatory Diseases: The scaffold has been investigated for its anti-inflammatory properties. researchgate.net

Infectious Diseases: Activity against Mycobacterium tuberculosis and Mycobacterium marinum has been reported for certain 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives. flinders.edu.au Additionally, imidazo[1,2-b]pyridazine derivatives are being explored as potential treatments for eumycetoma, a neglected tropical disease. researchgate.net

Alzheimer's Disease: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed high binding affinity and could be a candidate for developing PET radiotracers for imaging these plaques. nih.gov

The following table highlights some of the less explored biological targets for this compound and the potential therapeutic areas.

Biological Target/PathwayTherapeutic AreaKey Findings
Toxoplasma gondii calcium-dependent protein kinase 1 ToxoplasmosisImidazo[1,2-b]pyridazines targeting this enzyme reduced parasite burden in mice. dergipark.org.tr
Leishmania donovani Visceral LeishmaniasisCollaborative virtual screening identified an imidazo[1,2-a]pyridine (B132010) hit series. nih.gov
Benzodiazepine Receptors Neurological DisordersSome imidazo[1,2-b]pyridazines show selective affinity for central and peripheral benzodiazepine receptors. anu.edu.au
Mycobacterium tuberculosis Tuberculosis3-Methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives demonstrated high activity. flinders.edu.au
Madurella mycetomatis EumycetomaNovel imidazo[1,2-b]pyridazine derivatives showed promising in vitro activity. researchgate.net
β-Amyloid Plaques Alzheimer's DiseaseDerivatives have been synthesized as potential ligands for imaging amyloid plaques. nih.gov

Integration of Advanced Computational Techniques (e.g., AI/Machine Learning) in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. nih.govresearchgate.net These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds, thereby reducing the need for extensive and costly laboratory synthesis and testing. youtube.comyoutube.com

AI and ML models can be trained on large datasets of existing imidazo[1,2-b]pyridazine compounds and their biological activities to learn the complex relationships between chemical structure and function. researchgate.netmdpi.com This knowledge can then be used to:

Predict Biological Activity: Machine learning models can predict the inhibitory activity of new derivatives against specific targets, such as kinases or other enzymes. researchgate.net

Optimize Physicochemical Properties: AI can be used to design compounds with improved absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for developing effective drugs. youtube.com

De Novo Drug Design: Generative AI models, such as chemical language models, can design entirely new molecules with desired properties from scratch. youtube.com These models can explore vast chemical spaces to identify novel and promising drug candidates. youtube.com

Predict Toxicity: AI/ML models can be developed to predict potential toxicities, such as drug-induced kidney injury, early in the drug discovery process. mdpi.com

The application of these computational techniques can guide the synthesis of the most promising this compound derivatives, leading to a more efficient and successful drug discovery pipeline. youtube.comyoutube.com

Interdisciplinary Research Collaborations for Comprehensive Studies

To fully realize the therapeutic potential of this compound, comprehensive studies that bridge multiple scientific disciplines are essential. Collaborative efforts between medicinal chemists, biologists, computational scientists, and clinicians will be crucial for advancing this class of compounds from the laboratory to the clinic.

Medicinal Chemists and Biologists: Chemists can synthesize novel derivatives, while biologists can evaluate their efficacy and mechanism of action in relevant biological systems. researchgate.netacs.org This iterative process of design, synthesis, and testing is fundamental to lead optimization. acs.org

Computational Scientists: The integration of computational expertise can guide the design of new compounds with improved properties, as discussed in the previous section. youtube.com

Clinicians: Collaboration with clinicians is vital for understanding the clinical needs and for the eventual translation of promising compounds into clinical trials.

An example of a successful interdisciplinary approach is the "NTD Drug Discovery Booster," which used collaborative rounds of virtual screening across large pharmaceutical company databases to identify novel anti-leishmanial compounds. nih.gov This type of collaborative model can be highly effective in accelerating the discovery of new drugs based on the this compound scaffold for a variety of diseases.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Methylimidazo[1,2-b]pyridazine and its derivatives?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl halides can be achieved using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in pentan-1-ol at 120°C, yielding 3-arylated derivatives (up to 89% yield). For regioselectivity challenges at the C2 position, a two-step approach is recommended: bromination followed by Suzuki coupling with boronic acids . Key Reaction Conditions :
  • Direct C3-Arylation : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv.), pentan-1-ol, 120°C, 24 h.
  • C2 Functionalization : Bromination with NBS, then Suzuki-Miyaura coupling with Pd(dppf)Cl₂ .

Q. How can researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns. For purity, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Commercial intermediates like 6-chloroimidazo[1,2-b]pyridazine-3-amine (CAS 166176-45-0) should meet >98% purity criteria, validated by suppliers via COA (Certificate of Analysis) .

Q. What are common intermediates used to access this compound scaffolds?

  • Methodological Answer : 6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) is a versatile intermediate. Its chloro group can be replaced via nucleophilic substitution or cross-coupling. For example, 3-ethynyl derivatives (CAS 943320-61-4) are synthesized via Sonogashira coupling, enabling click chemistry applications .

Advanced Research Questions

Q. How can regioselectivity challenges in C-H functionalization of imidazo[1,2-b]pyridazines be addressed?

  • Methodological Answer : Regioselectivity depends on the directing group and catalyst system. For C3-arylation, electron-deficient aryl halides favor Pd-catalyzed direct coupling. If C2 functionalization is required, bromination (e.g., NBS in DMF) followed by Suzuki coupling is necessary, as direct C2-arylation often fails due to steric hindrance .

Q. What structural modifications enhance the kinase inhibitory activity of imidazo[1,2-b]pyridazines?

  • Methodological Answer : Substituents at C3 and C6 positions are critical. For example, 3-aryl groups improve binding to TYK2's JH2 domain, while methyl or chloro groups at C6 enhance selectivity over JAK1/2. In dual c-Met/VEGFR2 inhibitors, a 2,6-dimethyl substitution pattern increases potency (IC₅₀ < 10 nM) . Structure-Activity Relationship (SAR) Insights :
  • C3 Modification : Bulky aryl groups (e.g., 4-fluorophenyl) improve allosteric inhibition of TYK2 .
  • C6 Substitution : Chloro or methyl groups reduce off-target effects .

Q. How should researchers resolve contradictions between in vitro and in vivo data for imidazo[1,2-b]pyridazine-based compounds?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. For instance, CRF1 antagonists like 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine show nanomolar in vitro binding but require lipophilicity adjustments (e.g., logP optimization) to improve brain penetration in rodent models . Validate in vivo efficacy via microdialysis or behavioral assays (e.g., forced swim test for anxiolytic activity) .

Q. What strategies are effective in designing multi-target imidazo[1,2-b]pyridazine inhibitors?

  • Methodological Answer : Scaffold hybridization is key. For antiplasmodium agents, merging imidazo[1,2-b]pyridazine with amidated side chains (e.g., 3,6-diphenyl derivatives) simultaneously targets PfCRT and PfDHODH. Computational docking (e.g., Glide SP) helps identify overlapping pharmacophores .

Q. How can allosteric TYK2 inhibitors be optimized for clinical translation?

  • Methodological Answer : Focus on JH2 domain ligands. Iterative optimization of the imidazo[1,2-b]pyridazine core (e.g., introducing 3-cyano or 8-ethylpropyl groups) improves cellular potency (IC₅₀ < 50 nM in IL-12 assays) while maintaining >100-fold selectivity over JH1 .

Q. Data Contradiction Analysis Example :

  • Issue : A compound shows high in vitro IC₅₀ against TYK2 but poor in vivo efficacy.
  • Resolution : Check bioavailability via pharmacokinetic studies (e.g., plasma half-life, Cmax). Modify substituents to enhance solubility (e.g., replace chloro with methoxy) or reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.